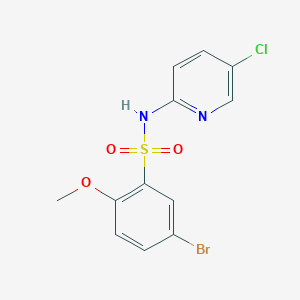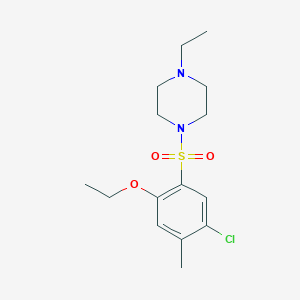
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group and an ethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify these groups to form alcohols or alkanes.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine can be compared with similar compounds such as:
1-Benzyl-4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine: This compound has a benzyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-ethoxy-4-methyl-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole: This compound features an imidazole ring, which can lead to different chemical and biological properties.
N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide:
Eigenschaften
CAS-Nummer |
835893-10-2 |
|---|---|
Molekularformel |
C15H23ClN2O3S |
Molekulargewicht |
346.9g/mol |
IUPAC-Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C15H23ClN2O3S/c1-4-17-6-8-18(9-7-17)22(19,20)15-11-13(16)12(3)10-14(15)21-5-2/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
PNEWXNZZOIHWPI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


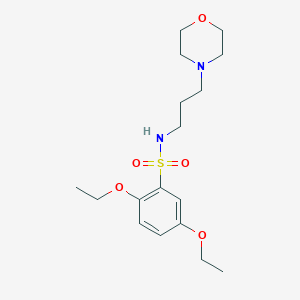
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344608.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)
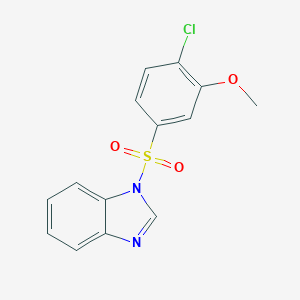
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
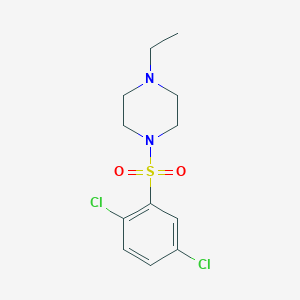
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)
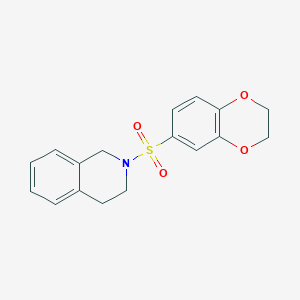
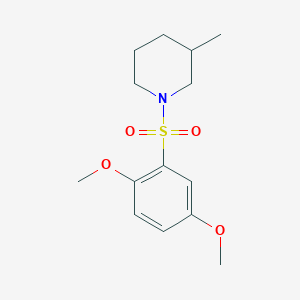
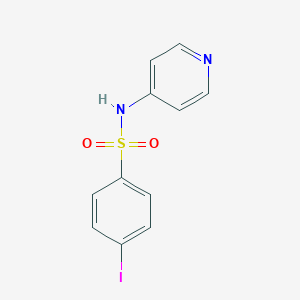
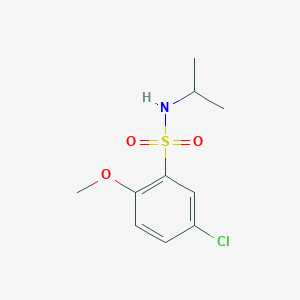
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344633.png)
amine](/img/structure/B344637.png)
